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Cat. No.: B12376354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
"Anticancer agent 171" is an oxime analog with a chalcone-like scaffold, identified by the

molecular formula C₁₆H₁₇NO₅. Chalcones and their derivatives, including oximes, represent a

significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of

biological activities, including potent anticancer properties. The core structure of these

molecules, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated

carbonyl system, allows for extensive structural modifications to optimize their therapeutic

efficacy. This document provides detailed methodologies for the synthesis of derivatives of

"Anticancer agent 171," along with quantitative data on the activity of analogous compounds

and diagrams of relevant biological pathways.

The general synthetic strategy involves a two-step process:

Claisen-Schmidt Condensation: Synthesis of a chalcone precursor from substituted

benzaldehydes and acetophenones.

Oximation: Conversion of the chalcone's carbonyl group to an oxime.

Quantitative Data: Anticancer Activity of Chalcone
and Oxime Derivatives
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The following tables summarize the in vitro anticancer activity of various chalcone and

chalcone oxime derivatives against several human cancer cell lines. The data is presented as

IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of Chalcone Oxime Derivatives

Compound ID
Cancer Cell
Line

IC₅₀ (µM)
Reference
Compound

IC₅₀ (µM)

11g
A-375
(Melanoma)

0.87 Foretinib 1.9

MCF-7 (Breast) 0.28 Foretinib 1.15

HT-29 (Colon) 2.43 Foretinib 3.97

H-460 (Lung) 1.04 Foretinib 2.86

11e
A-375

(Melanoma)
1.47 Foretinib 1.9

MCF-7 (Breast) 0.79 Foretinib 1.15

HT-29 (Colon) 3.8 Foretinib 3.97

H-460 (Lung) 1.63 Foretinib 2.86

| Anticancer agent 171 | HCT116 (Colon) | 3.43 | - | - |

Data compiled from multiple sources demonstrating the potency of chalcone oxime derivatives.

[1][2][3][4]

Table 2: Tubulin Polymerization Inhibitory Activity of Chalcone Derivatives

Compound ID Tubulin IC₅₀ (µM)
Reference
Compound

Tubulin IC₅₀ (µM)

43a 1.6 - -

2e 7.78 Combretastatin-A4 4.93
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| 6 | 1.5 | - | - |

Chalcone derivatives are known to inhibit tubulin polymerization, a key mechanism for their

anticancer effect.[5]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Chalcone Derivatives

Compound ID EGFR IC₅₀ (µM)

Butein 8

Marein 19

| Phloretin | 25 |

Certain chalcone derivatives have been shown to inhibit the tyrosine kinase activity of the

Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols
Protocol 1: Synthesis of Chalcone Precursor via
Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of the chalcone backbone of

"Anticancer agent 171" derivatives.

Materials:

Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)

Substituted Acetophenone (e.g., 2,4-dihydroxyacetophenone)

Ethanol

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

Hydrochloric Acid (HCl), dilute
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Distilled Water

Magnetic stirrer and hotplate

Round-bottom flask

Filtration apparatus

Procedure:

In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and the

substituted acetophenone (10 mmol) in 50 mL of ethanol.

Stir the mixture at room temperature until all solids are dissolved.

Prepare a 40-50% aqueous solution of KOH or NaOH. Slowly add the alkaline solution

dropwise to the ethanolic solution of the reactants with vigorous stirring.

Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and

water.

Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A solid precipitate of

the chalcone should form.

Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water to

remove any remaining base.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified

chalcone.

Dry the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR,

Mass Spectrometry).
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Protocol 2: Synthesis of Chalcone Oxime Derivatives
(e.g., Anticancer agent 171)
This protocol details the conversion of a synthesized chalcone precursor to its corresponding

oxime derivative.

Materials:

Purified Chalcone Precursor (from Protocol 1)

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Pyridine or Ethanol with a base (e.g., Sodium Acetate)

Magnetic stirrer and hotplate with reflux condenser

Round-bottom flask

Filtration apparatus

Procedure:

Dissolve the purified chalcone (5 mmol) in pyridine (20 mL) or ethanol (30 mL) in a round-

bottom flask.

Add an excess of hydroxylamine hydrochloride (10-15 mmol). If using ethanol as the solvent,

also add a base such as sodium acetate (15 mmol).

Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 6-12 hours. Monitor

the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature.

If pyridine was used as the solvent, evaporate it under reduced pressure. If ethanol was

used, pour the mixture into cold water to precipitate the product.

Collect the crude oxime derivative by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain

the purified oxime.

Dry the final product and confirm its structure and purity using spectroscopic methods (¹H

NMR, ¹³C NMR, Mass Spectrometry).

Visualizations
Diagrams of Synthesis and Biological Pathways
The following diagrams illustrate the general workflow for the synthesis of "Anticancer agent
171" derivatives and the key signaling pathways they are known to affect.
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Caption: General workflow for the two-step synthesis of "Anticancer agent 171" derivatives.
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Inhibitory Actions of Chalcone Oxime Derivatives
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Caption: Key signaling pathways targeted by chalcone-based anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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